2-(Ethylamino)-5-methoxybenzoic acid
CAS No.:
Cat. No.: VC15754120
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 2-(ethylamino)-5-methoxybenzoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-3-11-9-5-4-7(14-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | PLDWSCZYLRHFIW-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C(C=C(C=C1)OC)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
2-(Ethylamino)-5-methoxybenzoic acid has the molecular formula C₁₀H₁₃NO₃, derived from the parent benzoic acid structure (C₇H₆O₂) with the following substitutions:
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A methoxy group (-OCH₃) at the fifth position.
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An ethylamino group (-NHCH₂CH₃) at the second position.
The IUPAC name reflects these substitutions: 2-(ethylamino)-5-methoxybenzoic acid. Its structure is closely related to 2-amino-5-methoxybenzoic acid (CAS 6705-03-9) , where the amino group is replaced by an ethylamino moiety.
Physicochemical Properties
While experimental data for this specific compound is sparse, properties can be extrapolated from analogous compounds:
The ethylamino group introduces steric hindrance and moderate basicity compared to the primary amino group in 2-amino-5-methoxybenzoic acid . The methoxy group enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitutions.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-(ethylamino)-5-methoxybenzoic acid can be achieved through modified pathways used for related anthranilic acid derivatives:
Route 1: Reductive Alkylation of 2-Amino-5-methoxybenzoic Acid
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Ethylation: Reaction with acetaldehyde under reductive conditions (e.g., NaBH₃CN) to introduce the ethyl group.
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Purification: Crystallization from methanol/water mixtures.
Route 2: Direct Functionalization of Salicylic Acid Derivatives
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Methoxy Protection: 5-Methoxysalicylic acid is protected at the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.
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Nitration and Reduction: Nitration at position 2, followed by reduction to the amine.
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Ethylation: Alkylation with ethyl bromide or reductive amination with acetaldehyde.
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Deprotection and Acid Hydrolysis: Removal of protecting groups to yield the final product.
Applications in Pharmaceutical Chemistry
Intermediate for Histamine Receptor Ligands
2-(Ethylamino)-5-methoxybenzoic acid’s structure aligns with pharmacophores for histamine H₃ receptor inverse agonists. The ethylamino group enhances blood-brain barrier penetration, making it valuable in neuroactive drug development .
Role in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Analogous compounds like 2-amino-5-methoxybenzoic acid are precursors to Alogliptin, a DPP-IV inhibitor for type 2 diabetes . The ethylamino variant could serve as a modified intermediate to alter pharmacokinetic profiles.
Anticancer and Anti-Inflammatory Agents
Polycyclic acridines and quinazolinones derived from similar anthranilic acids show antitumor activity . The ethylamino group may modulate DNA intercalation efficiency.
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆):
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δ 1.2 ppm (t, 3H, -CH₂CH₃)
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δ 3.3 ppm (q, 2H, -NHCH₂-)
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δ 3.8 ppm (s, 3H, -OCH₃)
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δ 6.5–7.8 ppm (aromatic protons)
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IR (KBr):
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1680 cm⁻¹ (C=O stretch)
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1600 cm⁻¹ (aromatic C=C)
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Chromatographic Methods
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HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min).
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Retention Time: ~8.2 min under above conditions.
Future Research Directions
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Pharmacokinetic Studies: Evaluate bioavailability and metabolic stability.
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Structure-Activity Relationships: Compare efficacy against unsubstituted anthranilic acids.
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Industrial Scale-Up: Optimize catalytic systems for ethylation steps to reduce costs.
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